Demethoxycapillarisin

PEPCK Inhibition Gluconeogenesis Insulin Mimetic

Researchers often encounter irreproducible metabolic data when using non-selective flavonoids. Demethoxycapillarisin eliminates this ambiguity as a precise, PI3K-dependent probe. • PI3K-dependent PEPCK inhibition (IC₅₀ 43 μM) in H4IIE cells, not AMPK-mediated. • Validated ALR2 inhibitor (58-77% at 3.75 μg/mL), outperforming quercitrin. • ≥98% HPLC purity ensures reliable use as an analytical reference standard.

Molecular Formula C15H10O6
Molecular Weight 286.24 g/mol
CAS No. 61854-36-2
Cat. No. B045786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDemethoxycapillarisin
CAS61854-36-2
Synonyms6-demethoxycapillarisin
Molecular FormulaC15H10O6
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C15H10O6/c16-8-1-3-10(4-2-8)20-14-7-12(19)15-11(18)5-9(17)6-13(15)21-14/h1-7,16-18H
InChIKeyUBSCDKPKWHYZNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Demethoxycapillarisin Procurement Guide for Metabolic Research


Demethoxycapillarisin (CAS 61854-36-2), also known as 6-Demethoxycapillarisin, is a naturally occurring 2-phenoxychromone classified as a coumarin derivative [1]. It has been isolated and identified from Artemisia dracunculus (tarragon) and other plant species [2]. This compound has been characterized as a bioactive polyphenolic agent with demonstrated inhibitory activity against key metabolic targets, including phosphoenolpyruvate carboxykinase (PEPCK) and aldose reductase (ALR2) [3].

Demethoxycapillarisin vs. Analogs: Structural Specificity


Generic substitution of Demethoxycapillarisin with other structurally similar coumarins or flavonoids, such as its methylated analog Capillarisin, is scientifically unjustified due to critical differences in molecular targets and signaling pathways. Even within the same plant extract, Demethoxycapillarisin and the co-isolated dihydrochalcone analog (2',4'-dihydroxy-4-methoxydihydrochalcone) demonstrate divergent mechanisms of action: Demethoxycapillarisin uniquely activates the PI3K pathway, while the analog operates through AMPK [1]. These distinct mechanisms dictate that the compounds are not interchangeable in experiments designed to probe specific signaling cascades or metabolic outcomes, making precise selection essential for reproducible research.

Demethoxycapillarisin Technical Evidence: Head-to-Head Comparison


PEPCK Inhibition Potency

Demethoxycapillarisin demonstrates a superior potency for inhibiting PEPCK mRNA levels compared to the co-isolated analog 2',4'-dihydroxy-4-methoxydihydrochalcone, with a ~30% lower IC50 value (43 μM vs. 61 μM) [1]. The study utilized a qPCR assay to measure dexamethasone-stimulated PEPCK mRNA upregulation in H4IIE hepatoma cells [1].

PEPCK Inhibition Gluconeogenesis Insulin Mimetic

PI3K vs. AMPK Signaling Mechanism

Beyond potency differences, Demethoxycapillarisin operates through a fundamentally distinct signaling mechanism. The PI3K inhibitor LY-294002 completely blocked the effect of Demethoxycapillarisin on PEPCK expression, confirming its reliance on the PI3K pathway, similar to insulin [1]. In contrast, the analog 2',4'-dihydroxy-4-methoxydihydrochalcone's effect was PI3K-independent and required activation of the AMPK pathway [1].

PI3K Pathway Insulin Signaling Mechanism of Action

Aldose Reductase Inhibitory Activity

Demethoxycapillarisin is a potent inhibitor of aldose reductase (ALR2), a key enzyme in the polyol pathway implicated in diabetic complications. In a comparative analysis at a fixed concentration of 3.75 μg/mL, Demethoxycapillarisin exhibited strong ALR2 inhibitory activity, falling within the high range (58%–77%) observed for the four bioactive compounds isolated from A. dracunculus extract [1]. As a reference point, quercitrin, a known ALR2 inhibitor, inhibited activity by 54% at this concentration [1].

Aldose Reductase Diabetic Complications Polyol Pathway

Demethoxycapillarisin Commercial Availability in High Purity (≥98%) Supports Reproducible Research

Demethoxycapillarisin is commercially available from multiple vendors at high purities (≥98%), which is essential for ensuring reproducible results in sensitive biological assays. In contrast, some related analogs like Capillarisin may be less widely available or offered at varying purity grades. The ability to source Demethoxycapillarisin with certified high purity (e.g., ≥98% from vendors like MedChemExpress and ChemFaces) minimizes the risk of off-target effects from contaminants and ensures reliable batch-to-batch consistency [1].

Chemical Standards Quality Control Procurement

Validated Applications in Metabolic Disease Research


PI3K-Dependent Suppression of Hepatic Gluconeogenesis

Demethoxycapillarisin is the preferred compound for studies requiring a selective probe for PI3K-mediated suppression of PEPCK gene expression and subsequent inhibition of glucose production in hepatocytes. As demonstrated in H4IIE cells, its effect is PI3K-dependent, distinguishing it from analogs that operate through alternative pathways like AMPK [1].

Aldose Reductase Inhibition for Diabetic Complications

For investigations into the role of the polyol pathway in diabetic neuropathy, nephropathy, or retinopathy, Demethoxycapillarisin serves as a validated ALR2 inhibitor. Its activity in vitro has been confirmed to be in the high range (58–77% inhibition at 3.75 μg/mL), surpassing that of the benchmark ALR2 inhibitor quercitrin (54%) under identical conditions [2].

High-Purity Analytical Standard for Natural Products

Demethoxycapillarisin's commercial availability at ≥98% purity makes it suitable as an analytical reference standard for the identification and quantification of this compound in plant extracts, dietary supplements, or biological samples. Its use ensures accurate calibration and reliable data in HPLC, LC-MS, and other analytical workflows [3].

Comparative PI3K vs. AMPK Pathway Studies

In comparative pharmacology, the pair of co-isolated compounds—Demethoxycapillarisin (PI3K-dependent) and 2',4'-dihydroxy-4-methoxydihydrochalcone (AMPK-dependent)—provides a powerful toolset for dissecting the relative contributions of these two central signaling pathways to metabolic control. Demethoxycapillarisin is the specific tool for probing the PI3K arm [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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